Fluorescent ACKR3 antagonist 1
Description
Properties
Molecular Formula |
C48H62BF3N6O6 |
|---|---|
Molecular Weight |
886.8 g/mol |
IUPAC Name |
3-[2-[6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexanoylamino]ethoxy]-N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-4,5-dimethoxy-N-[2-[(2R)-1-methylpyrrolidin-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C48H62BF3N6O6/c1-33(27-36-13-9-10-15-41(36)50)32-56(25-21-38-14-12-24-55(38)4)48(61)37-29-43(62-5)47(63-6)44(30-37)64-26-23-54-45(59)16-8-7-11-22-53-46(60)20-19-39-17-18-40-31-42-34(2)28-35(3)57(42)49(51,52)58(39)40/h9-10,13,15,17-18,27-31,38H,7-8,11-12,14,16,19-26,32H2,1-6H3,(H,53,60)(H,54,59)/b33-27+/t38-/m1/s1 |
InChI Key |
DJBKOIDZLHYYHK-VDYWISOFSA-N |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCOC4=CC(=CC(=C4OC)OC)C(=O)N(CC[C@H]5CCCN5C)C/C(=C/C6=CC=CC=C6F)/C)C)C)(F)F |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC(=O)NCCOC4=CC(=CC(=C4OC)OC)C(=O)N(CCC5CCCN5C)CC(=CC6=CC=CC=C6F)C)C)C)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediate (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine (11)
The chiral amine precursor was synthesized via a reductive amination strategy. (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde (10 ) underwent condensation with (R)-2-(1-methylpyrrolidin-2-yl)ethanamine in the presence of a picoline borane complex, yielding 11 with 85% efficiency. This step established the stereochemical integrity critical for ACKR3 binding.
Linker Installation and Carboxylic Acid Activation
Three alcohol-carbamate linkers (12a–c ) were functionalized with tosyl groups (13a–c ) using tosyl chloride. Subsequent O-alkylation with methyl 3-hydroxy-4,5-dimethoxybenzoate introduced the PEG spacers, followed by lithium hydroxide-mediated hydrolysis to generate benzoic acids 15a–c (quantitative yield).
Peptide Coupling and Fluorophore Conjugation
The carboxylic acids 15a–c were coupled to intermediate 11 using standard peptide coupling reagents, yielding 16a–c . N-Boc deprotection afforded 17a–c , which were reacted with BODIPY FL-X succinimidyl ester to produce fluorescent ligands 18a–c (Scheme 1). Reverse-phase HPLC purification ensured >95% purity, as confirmed by analytical HPLC.
Pharmacological Validation
Saturation Binding Assays
NanoBRET-based binding assays using HEK293G cells expressing NLuc-ACKR3 demonstrated saturable, specific binding for 18a–c (Table 1). Compound 18a exhibited the highest affinity (pKd = 7.89 ± 0.01), validating its designation as this compound.
Table 1 : Binding Affinities of Fluorescent ACKR3 Antagonists
| Compound | pKd (log M) | n |
|---|---|---|
| 18a | 7.89 ± 0.01 | 4 |
| 18b | 7.09 ± 0.01 | 4 |
| 18c | 6.82 ± 0.01 | 4 |
Confocal Microscopy Imaging
18a enabled visualization of ACKR3 distribution in transfected HEK293 cells, showing predominant plasma membrane localization under basal conditions and rapid internalization upon CXCL12 stimulation. Co-localization with early endosome antigen 1 (EEA1) confirmed receptor trafficking dynamics.
Comparative Analysis of Linker Lengths
The impact of PEG spacer length on binding affinity was systematically evaluated:
- Zero-PEG linker ( 18a) : Maximized affinity due to minimal fluorophore-receptor distance.
- Two-PEG linker ( 18c) : Reduced pKd by 1.07 log units, highlighting steric constraints.
Applications in Competitive Binding Studies
18a served as a displacement probe in competition assays with unlabeled VUF11207, yielding Schild regression slopes consistent with orthosteric binding (slope = 1.02 ± 0.12). This confirmed its utility for quantifying ligand-receptor interactions in real time.
Chemical Reactions Analysis
Binding Affinity
Saturation binding experiments using N-terminal NanoLuciferase-tagged ACKR3 (NLuc-ACKR3) revealed the following p*K<sub>d</sub> values for the fluorescent antagonists:
| Compound | p*K<sub>d</sub> (log M) | n (replicates) |
|---|---|---|
| 18a | 7.89 ± 0.01 | 4 |
| 18b | 7.09 ± 0.01 | 4 |
| 18c | 6.82 ± 0.01 | 4 |
These values indicate high-affinity binding, with 18a demonstrating the strongest interaction .
Functional Antagonism
The fluorescent antagonists inhibit ACKR3-mediated β-arrestin recruitment and internalization. For example:
-
18a displaces Alexa Fluor 647-labeled CXCL12 from ACKR3 in competition assays, confirming its ability to block chemokine binding .
-
In NanoBRET assays, 18a reduces proximity between NLuc-ACKR3 and β-arrestin, reflecting functional antagonism of receptor signaling pathways .
Live-Cell Imaging
The fluorescent properties of 18a enable real-time visualization of ACKR3 localization and ligand uptake in endothelial cells (e.g., human CMEC D3 cells). This has been used to study receptor trafficking and chemokine scavenging dynamics .
NanoBRET-Based Assays
The compound facilitates quantitative analysis of receptor-ligand interactions via bioluminescence resonance energy transfer. For instance, 18a binds to NLuc-ACKR3, allowing precise measurement of binding saturation kinetics .
Comparison with Other ACKR3 Ligands
Structural Insights
Cryo-EM studies of ACKR3 reveal a ligand-binding pocket accommodating both peptide and small-molecule ligands . While the exact binding mode of 18a is not explicitly detailed, its high affinity suggests interactions with conserved regions critical for chemokine binding, such as the extracellular loops or transmembrane domains .
Scientific Research Applications
Pharmacological Characterization
Recent studies have highlighted the pharmacological characteristics of fluorescent ACKR3 antagonist 1, demonstrating its ability to modulate receptor activity effectively. The compound exhibits high selectivity for ACKR3 over other chemokine receptors, making it a valuable tool for investigating the receptor's roles in physiological and pathological contexts.
Key Findings:
- Binding Affinity : this compound shows strong binding affinity to ACKR3, with pKd values ranging from 6.8 to 7.9, indicating effective receptor targeting .
- Inverse Agonism : The compound acts as an inverse agonist, suppressing constitutive signaling and enhancing receptor localization at the plasma membrane . This property is crucial for understanding the dynamics of ACKR3 signaling.
Cancer Research
This compound has been utilized in cancer research to explore its effects on tumor progression and metastasis. By inhibiting ACKR3 activity, researchers can assess the impact on cancer cell migration and invasion.
- Case Study : A study demonstrated that blocking ACKR3 with fluorescent antagonists reduced the metastatic potential of cancer cells in vitro, highlighting its role as a therapeutic target in oncology .
Cardiovascular Diseases
The modulation of ACKR3 activity is also being investigated in cardiovascular contexts. The receptor's involvement in endothelial function and vascular remodeling suggests that antagonizing its activity could provide therapeutic benefits.
- Research Insight : In animal models, administration of this compound resulted in improved vascular function and reduced inflammation, indicating potential applications in treating cardiovascular diseases .
Autoimmune Disorders
This compound has shown promise in the context of autoimmune diseases by modulating immune cell trafficking and response.
- Clinical Relevance : Studies have indicated that inhibiting ACKR3 can alter the migration patterns of immune cells, potentially leading to reduced tissue inflammation and damage in autoimmune conditions .
Data Tables
Mechanism of Action
Fluorescent ACKR3 antagonist 1 exerts its effects by specifically binding to the ACKR3 receptor. This binding is detected through a luminescence-based NanoBRET binding assay, which measures the proximity of the fluorescent ligand to an N-terminal NanoLuciferase-tagged receptor (NLuc-ACKR3). The compound’s high affinity for ACKR3 allows for its application in competition binding experiments and confocal microscopy studies .
Comparison with Similar Compounds
Key Features :
- Binding Affinity: Exhibits nanomolar affinity (pKd = 7.8–8.2) for ACKR3 in saturation binding assays .
- Antagonist Activity : Blocks CXCL12-mediated β-arrestin recruitment and receptor internalization in Bioluminescent Resonance Energy Transfer (BRET) assays .
- Fluorescent Utility : Localizes to ACKR3-rich cell membranes in live-cell microscopy, providing spatial resolution of receptor dynamics .
Comparison with Similar ACKR3-Targeting Compounds
Table 1: Pharmacological Properties of ACKR3 Modulators
Table 2: In Vitro and In Vivo Efficacy
Mechanistic Insights and Selectivity Profiles
- Its design leverages the ACKR3-Cryo-EM structure to optimize linker placement, ensuring minimal steric interference .
- ACT-1004-1239 : Demonstrates superior oral bioavailability and CYP3A4 resistance, making it clinically translatable .
- Engineered CXCL12 Variants : Exhibit dual CXCR4/ACKR3 antagonism but face challenges in achieving isoform-specific effects .
Clinical and Research Implications
- This compound : Serves as a critical tool for studying ACKR3 dimerization, internalization, and interaction with partners like Connexin 43 .
- CCX771/ACT-1004-1239 : Highlight ACKR3's role in inflammatory and oncogenic signaling, validating its therapeutic targeting .
- Prazosin : Underscores the complexity of GPCR crosstalk and the need for biased ligand development to minimize off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
